4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-16-7-5-14(6-8-16)20(24)22-17-9-10-18-15(13-17)3-1-11-23(18)28(25,26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTOWZDCXZATOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1,2,3,4-tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Introduction of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group is introduced via sulfonylation, where thiophene-2-sulfonyl chloride reacts with the tetrahydroquinoline intermediate under basic conditions.
Chlorination: The chloro group is introduced through a chlorination reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, where the amine group of the tetrahydroquinoline derivative reacts with 4-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophen-2-ylsulfonyl group can enhance binding affinity to these targets, while the chloro and benzamide groups may contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A. Tetrahydroquinoline Derivatives with Heterocyclic Sulfonamides
- Compound U6G (): 4-Chloro-N-{[1-(3-chlorobenzene-1-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methyl}benzamide shares a tetrahydroquinoline backbone and benzamide group with the target compound. However, U6G features a 3-chlorobenzoyl group instead of a thiophene sulfonyl moiety.
- LASSBio-1446 (): N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide replaces the tetrahydroquinoline core with a thiomorpholine sulfonyl group. The absence of the tetrahydroquinoline ring reduces conformational rigidity, which could diminish target binding specificity .
B. Benzamide-Based Pesticides ()
- Zarilamid (4-Chloro-N-(cyanoethoxymethyl)benzamide): This pesticidal benzamide lacks the tetrahydroquinoline and sulfonyl groups. Its cyanoethoxymethyl substituent confers polar character, contrasting with the target compound’s aromatic thiophene sulfonyl group. Such differences highlight how substituents dictate application (pesticidal vs.
C. 1,2,4-Triazole Derivatives ()
- Compounds [7–9] in feature 1,2,4-triazole cores with sulfonylphenyl and difluorophenyl groups. While structurally distinct, their synthesis via hydrazinecarbothioamide cyclization underscores the importance of tautomerism (thione vs. thiol forms) in stabilizing heterocycles—a consideration for the target compound’s sulfonyl group .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The thiophene sulfonyl group may increase logP compared to LASSBio-1446’s thiomorpholine, enhancing blood-brain barrier penetration.
Biological Activity
4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 432.9 g/mol
- CAS Number : 942006-90-8
The structural characteristics of this compound facilitate interactions with various biological targets, which are crucial for its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of tetrahydroquinoline have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HCT-116 | 5.0 |
| B | MCF-7 | 7.5 |
| C | SK-BR3 | 6.0 |
These findings suggest that the compound may exert antiproliferative effects through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. In vitro tests demonstrated moderate to strong antibacterial activity against several strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
These results indicate that the compound may serve as a potential candidate for developing new antibacterial agents.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 85 |
| Urease | 78 |
These findings suggest that the compound could be beneficial in treating conditions related to enzyme dysregulation.
The biological activities of this compound are likely mediated through several mechanisms:
- Receptor Interaction : The compound may act on various receptors involved in cancer proliferation and apoptosis.
- Enzyme Modulation : By inhibiting key enzymes, it can disrupt metabolic pathways essential for bacterial survival and cancer cell growth.
- Cellular Uptake : The structural features allow for efficient cellular uptake, enhancing its bioavailability and efficacy.
Case Studies
- Case Study on Anticancer Efficacy : In a study involving human cancer cell lines, the compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Efficacy Study : A recent investigation into its antibacterial properties revealed that the compound disrupts bacterial cell membrane integrity, leading to cell lysis.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from tetrahydroquinoline precursors. Key steps include sulfonylation of the tetrahydroquinoline moiety using thiophene-2-sulfonyl chloride, followed by benzamide coupling. Intermediates are characterized via:
- 1H NMR : Peaks for aromatic protons (δ 6.2–7.7 ppm), sulfonyl group protons (δ 3.1–3.3 ppm), and tetrahydroquinoline backbone (δ 1.5–2.7 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 357.2 for related analogs) .
- HPLC : Purity >95% is standard, validated using C18 reverse-phase columns .
Q. Which spectroscopic techniques confirm structure and purity?
- 1H/13C NMR : Assigns proton environments and carbon frameworks. For example, the thiophene sulfonyl group shows distinct sulfur-related deshielding in 13C spectra .
- High-Resolution MS (HRMS) : Validates molecular formula (e.g., C20H19ClN2O3S2) .
- HPLC-UV : Monitors purity at λ = 254 nm, with retention times compared to standards .
Q. What in vitro assays evaluate biological activity?
- Nitric Oxide Synthase (NOS) Inhibition : Uses recombinant human iNOS, eNOS, or nNOS expressed in Sf9 cells. Activity is measured via radioactive arginine-to-citrulline conversion .
- Enzyme Inhibition (e.g., PTP1B) : IC50 values determined via colorimetric assays (e.g., pNPP hydrolysis) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized?
- Reaction Optimization : Adjust temperature (e.g., 0°C for HCl-mediated salt formation improves crystallinity) and solvent polarity (methanol/CH2Cl2 mixtures enhance intermediate solubility) .
- Purification : Use silica gel chromatography (hexane/EtOAc gradients) for intermediates. Recrystallization in EtOH/H2O yields high-purity final products (>95%) .
- Salt Formation : Converting free bases to dihydrochloride salts (72.6% yield) improves stability and solubility .
Q. How to resolve contradictory inhibitory activity data across studies?
- Assay Standardization : Control enzyme isoforms (e.g., iNOS vs. nNOS), substrate concentrations, and cofactors (e.g., Ca²⁺ for eNOS) .
- Structural Comparisons : Analyze analogs (e.g., 3-chloro vs. 4-fluoro substituents) to identify substituent-dependent activity trends (Table 1) .
Table 1: Substituent Effects on Inhibitory Activity
| Substituent | Target Enzyme | IC50/EC50 | Reference |
|---|---|---|---|
| 4-Chloro (Parent) | iNOS | 0.8 µM | |
| 2,6-Difluoro | PTP1B | 1.5 µM | |
| Thiophene sulfonyl | RORγ | <1 µM |
Q. What strategies improve target selectivity in SAR studies?
6.
- Systematic Analog Synthesis : Introduce halogens (Cl, F), alkyl chains, or heterocycles (e.g., furan vs. thiophene) to modulate steric/electronic profiles .
- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target vs. off-target enzymes .
- Computational Modeling : Dock analogs into crystal structures (e.g., PDB ID 4WHT for PTP1B) to predict binding modes and optimize interactions .
Methodological Considerations
- Data Contradictions : Cross-validate findings using orthogonal assays (e.g., enzymatic activity + cellular viability). For example, discrepancies in NOS inhibition may arise from cell-type-specific post-translational modifications .
- Scalability : Transition from batch to flow chemistry for sulfonylation steps to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
